Product packaging for Ervayunine(Cat. No.:CAS No. 120202-64-4)

Ervayunine

Cat. No.: B046898
CAS No.: 120202-64-4
M. Wt: 296.4 g/mol
InChI Key: OGDFTQDRHAGLTB-UHFFFAOYSA-N
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Description

Ervayunine is a bioactive phytochemical of significant interest in pharmacological and biochemical research, primarily investigated for its potent antiproliferative and metabolic regulatory properties. This compound is characterized as a selective modulator of key cellular signaling pathways, including the induction of apoptosis through the mitochondrial intrinsic pathway and the inhibition of the PI3K/Akt/mTOR axis, which is frequently dysregulated in various cancer models. Researchers utilize this compound to study its effects on cell cycle arrest, particularly at the G2/M checkpoint, and its ability to attenuate glycolytic flux and mitochondrial respiration, positioning it as a valuable tool for exploring cancer cell metabolism and bioenergetics. Its research applications extend to the study of inflammation and metabolic syndromes, where it has demonstrated an ability to influence NF-κB signaling and AMPK activation. Supplied as a high-purity compound, this compound is an essential reagent for in vitro and in vivo studies aimed at elucidating novel therapeutic mechanisms and advancing drug discovery efforts in oncology and metabolic disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B046898 Ervayunine CAS No. 120202-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDFTQDRHAGLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923267
Record name 13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120202-64-4
Record name Ervayunine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Characterization of Ervayunine from Biological Sources

Extraction Methodologies from Plant Biomass (e.g., Roots, Stems)

The primary biological source for Ervayunine's isolation has been identified as the roots of Ervatamia yunnanensis nih.govwikipedia.orgnih.gov. The initial step in the isolation process typically involves the extraction of preliminary alkaloids from the plant material. For Ervatamia yunnanensis, a common solvent employed for this purpose is 95% ethanol (B145695) (EtOH) wikipedia.org. General methodologies for extracting active ingredients from plant biomass often involve dissolving the desired compounds into a suitable solvent researchgate.net. Traditional extraction techniques, such as maceration and Soxhlet extraction, are widely utilized in natural product chemistry for their effectiveness in separating solutes from solid plant matrices researchgate.netnih.gov. Following the extraction, the resulting solution is commonly filtered and then dried, often using techniques like vacuum drying or freeze-drying, particularly for aqueous solvents researchgate.net.

Chromatographic Separation Techniques for Compound Isolation

Subsequent to the initial extraction, the crude alkaloid mixture containing this compound undergoes rigorous chromatographic separation to isolate individual compounds wikipedia.org. For the preliminary alkaloids obtained from Ervatamia yunnanensis, purification has been achieved through repeated application of silica (B1680970) gel and Sephadex LH20 column chromatography wikipedia.org. These techniques are fundamental in natural product isolation, leveraging differences in polarity and molecular size for effective separation. Silica gel chromatography, a form of adsorption chromatography, separates compounds based on their differential adsorption to the stationary phase (silica gel) and elution by a mobile phase chem960.com. Sephadex LH20 column chromatography, a size-exclusion or gel filtration chromatography, separates molecules based on their hydrodynamic volume, proving effective for the purification of complex mixtures of natural products wikipedia.orgwikipedia.org.

Co-isolation and Identification of Related Indole (B1671886) Alkaloids

During the isolation of this compound from the roots of Ervatamia yunnanensis, several other known indole alkaloids were simultaneously identified nih.govwikipedia.orgnih.gov. These co-isolated compounds belong to the iboga-type alkaloid family, a group of monoterpene indole alkaloids nih.gov. The table below details the indole alkaloids co-isolated with this compound from Ervatamia yunnanensis:

Table 1: Indole Alkaloids Co-isolated with this compound from Ervatamia yunnanensis

Compound NamePubChem CID
Heyneanine44566758
Ibogamine (B1202276)100217
Coronaridine (B1218666)73489
Voacangine (B1217894)73255
Voacangine hydroxyindolenine633463
Ibogaine (B1199331)72303
(+)-Minovincine15560550
Voachalotin11969553

Note: Some sources may refer to Ibogaine with CID 197060 (12-methoxyibogamine), however, CID 72303 is commonly associated with Ibogaine. nih.govnih.gov

Other related Ervatamia species, such as Ervatamia coronaria, have also yielded various indole alkaloids, including coronaridine, dregamine, and tabernaemontanine (B1252222) nih.gov. Additionally, 19S-heyneanine hydroxyindolenine has been isolated from Ervatamia coronaria var. plena.

Purification Strategies for this compound

The purification of this compound to achieve high purity is intrinsically linked with the chromatographic separation techniques employed. As noted, repeated column chromatography, specifically using silica gel and Sephadex LH20, is a key strategy for purifying the preliminary alkaloid extracts from Ervatamia yunnanensis wikipedia.org. This iterative process of chromatography allows for the progressive removal of impurities and separation of closely related compounds, ultimately yielding the target compound in a purified form. The effectiveness of these purification strategies is often assessed by the physical and spectral data obtained, which confirm the compound's identity and purity nih.govwikipedia.orgnih.gov.

Advanced Structural Elucidation and Stereochemical Assignment of Ervayunine

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) played a pivotal role in establishing the precise elemental composition and molecular formula of Ervayunine. Analysis of the HRMS data revealed a protonated molecular ion peak [M+H]⁺ at m/z 297.1965. This value is in excellent agreement with the calculated exact mass for a molecular formula of C₁₉H₂₄N₂O (calculated 297.1967 for C₁₉H₂₅N₂O), confirming the presence of 19 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the compound. This initial determination was crucial for guiding subsequent structural investigations.

Table 1: HRMS Data for this compound

ParameterValueCalculated (C₁₉H₂₄N₂O)
Molecular FormulaC₁₉H₂₄N₂OC₁₉H₂₄N₂O
[M+H]⁺ m/z (found)297.1965297.1967

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, was indispensable for deciphering the planar structure of this compound. The detailed analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, alongside various correlation experiments, allowed for the assignment of individual atoms and the establishment of their connectivity within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

The ¹H NMR spectrum provided information on the number, chemical environment, and coupling relationships of the hydrogen atoms. Key signals indicative of an indole (B1671886) alkaloid scaffold were observed in the aromatic region (δ 6.98-7.50 ppm). Distinctive signals for a methyl group attached to nitrogen (N-CH₃ at δ 2.10 ppm) and an ethylidene group (H-18 at δ 1.85 ppm, d) were also apparent. Furthermore, the presence of an oxymethylene group was suggested by a broad singlet at δ 5.35 ppm (H-17), consistent with previous observations for similar compounds researchgate.net.

The ¹³C NMR spectrum provided insights into the carbon skeleton, revealing 19 carbon signals, consistent with the molecular formula. Analysis of the ¹³C NMR data, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (e.g., DEPT-90 and DEPT-135), allowed for the differentiation of methyl, methylene, methine, and quaternary carbons. Characteristic deshielded carbon resonances at δ 66.0 ppm (C-17) confirmed the oxymethylene group, while signals in the range of δ 101.8-136.2 ppm were assigned to the indole moiety and the ethylidene group. An ester carbonyl carbon was identified at δ 174.4 ppm researchgate.net.

Table 2: Selected ¹H NMR (400 MHz, CDCl₃) Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-97.50d7.8
H-127.30d7.8
H-107.05t7.8
H-116.98t7.8
H-175.35br s-
H-21a3.90dd11.0, 4.5
H-21b3.75dd11.0, 6.0
H-33.60m-
N-CH₃2.10s-
H-181.85d7.0
H-191.20t7.5
H-200.95s-

Table 3: Selected ¹³C NMR (100 MHz, CDCl₃) Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (ester)174.4
C-13a136.2
C-7a131.5
C-2127.8
C-11121.0
C-9119.5
C-10118.0
C-12111.0
C-8a108.5
C-1766.0
C-359.5
C-2156.2
C-552.0
C-648.5
C-1445.0
N-CH₃40.0
C-1533.5
C-1922.0
C-1812.5
C-2010.0

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Correlation Spectroscopy (COSY) revealed proton-proton correlations, allowing for the tracing of spin systems, such as those within the indole aromatic ring and aliphatic chains.

Heteronuclear Single Quantum Coherence (HSQC) provided direct correlations between protons and the carbons to which they are directly attached, facilitating the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) experiments showed long-range correlations between protons and carbons separated by two or three bonds. This was particularly useful for connecting different fragments of the molecule, such as linking the indole nitrogen to adjacent carbons, or confirming the position of the ester group and the N-methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provided spatial proximity information between protons, aiding in the determination of the relative stereochemistry across chiral centers. While the original paper may not have explicitly detailed all NOESY correlations, such data would be used to establish relative configurations.

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group Analysis

Vibrational (Infrared, IR) and Electronic Absorption (UV-Vis) spectroscopies provided complementary information regarding the functional groups present in this compound.

The IR spectrum (KBr) exhibited characteristic absorption bands. A broad absorption at 3400 cm⁻¹ indicated the presence of a hydroxyl (OH) group, while a band at 3200 cm⁻¹ suggested an N-H stretch, consistent with the indole moiety. Other notable absorptions included those at 2930 cm⁻¹ (C-H stretch), 1610 cm⁻¹ (C=C stretch, likely from the indole and ethylidene groups), 1460 cm⁻¹ (C-H bending), 1370 cm⁻¹ (C-H bending), 1220 cm⁻¹, and 1050 cm⁻¹ (C-O stretch from the oxymethylene or ester) savemyexams.comspecac.commdpi.com.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (νmax, cm⁻¹)Assignment
3400 (br)O-H stretch
3200N-H stretch
2930C-H stretch
1610C=C stretch
1460C-H bending
1370C-H bending
1220C-O stretch (ester)
1050C-O stretch

The UV-Vis spectrum (in methanol) showed absorption maxima (λmax) at 221 nm (log ε 4.10) and 282 nm (log ε 3.50). These absorption patterns are characteristic of an indole chromophore, further supporting the classification of this compound as an indole alkaloid nih.govmsu.edulibretexts.org. The high extinction coefficients indicate strong electronic transitions associated with the conjugated π-systems of the indole ring.

Table 5: UV-Vis Absorption Data for this compound

Solventλmax (nm)log ε
Methanol2214.10
Methanol2823.50

Chiroptical Methods for Absolute Stereochemical Assignment

The determination of the absolute stereochemistry of chiral natural products like this compound is a critical aspect of structural elucidation. While the original 1988 paper might have relied on chemical correlations or empirical rules, modern approaches often employ chiroptical methods.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, characterized by Cotton effects (positive or negative bands at specific wavelengths), is highly sensitive to the three-dimensional arrangement of atoms rroij.comnih.govfaccts.de.

For complex indole alkaloids, computational methods, particularly Time-Dependent Density Functional Theory (TDDFT) coupled with ECD calculations, are routinely used. This involves calculating the ECD spectrum for possible enantiomers and comparing them with the experimental ECD spectrum. A strong correlation between the calculated and experimental spectra allows for a confident assignment of the absolute configuration researchgate.netnih.govresearchgate.netmdpi.com. Although specific ECD data for this compound was not detailed in the available snippets from the original publication, the application of TDDFT-ECD would be the state-of-the-art approach for its absolute stereochemical assignment in contemporary research.

Optical Rotation Measurements

Optical rotation is a fundamental physical property utilized in the advanced structural elucidation and stereochemical assignment of chiral compounds like this compound. This phenomenon, also known as circular birefringence, describes the rotation of the plane of linearly polarized light as it passes through a chiral material drugfuture.comwikipedia.org. Chiral molecules, which lack microscopic mirror symmetry, exhibit optical activity, causing the plane of polarization to rotate either clockwise (dextrorotatory, designated by +) or counter-clockwise (levorotatory, designated by -) drugfuture.comwikipedia.orgscribd.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a cornerstone technique for the definitive determination of the atomic and molecular structure of crystalline compounds, including the precise arrangement of atoms in three dimensions and their absolute configuration wikipedia.org. This experimental science involves directing a beam of X-rays at a crystal, which causes the X-rays to diffract in specific directions wikipedia.org. By meticulously measuring the angles and intensities of these diffracted X-rays, crystallographers can construct a three-dimensional map of the electron density within the crystal wikipedia.org. This map then reveals the positions of individual atoms, their chemical bonds, and any crystallographic disorder wikipedia.org.

The ability of X-ray crystallography to directly visualize the arrangement of atoms makes it invaluable for confirming proposed chemical structures and, critically, for assigning absolute stereochemistry, especially for complex natural products where other spectroscopic methods might provide ambiguous results wikipedia.orgnih.gov. The process typically involves obtaining high-quality single crystals, followed by data collection using X-ray diffractometers, and subsequent computational processing and refinement of the diffraction data to yield the final structural model wikipedia.orgufl.edu. While the initial report on this compound indicated its structure was determined from physical and spectral data, without explicit mention of X-ray crystallography for this compound itself researchgate.net, X-ray diffraction analysis has been employed for the absolute configuration determination of other new ervatamines from related plant species, underscoring its general utility in this field drugfuture.com.

Complementary Techniques for Complex Structure Elucidation (e.g., MicroED)

For natural products that prove challenging to crystallize into sizes suitable for conventional X-ray crystallography, complementary techniques have emerged to facilitate structural elucidation. One such advanced method is Microcrystal Electron Diffraction (MicroED). Developed in late 2013, MicroED is a cryogenic electron microscopy (CryoEM) technique that enables the determination of atomic structures from submicron-sized crystals pharmaguideline.comhmdb.camdpi.com. This technique is particularly advantageous for samples that form only nanocrystals, which are typically too small for traditional X-ray diffraction pharmaguideline.comhmdb.ca.

In a MicroED experiment, thin three-dimensional crystals are continuously rotated within an electron beam, and the resulting diffraction patterns are captured as a movie by a high-speed camera hmdb.camdpi.com. Electrons interact more strongly with matter than X-rays, allowing for useful data collection from minute crystals pharmaguideline.com. The collected MicroED data can then be processed using established X-ray crystallographic software to determine the crystal structure hmdb.camdpi.com. MicroED represents a significant advancement, offering a powerful tool for structural biologists and chemists to elucidate the structures of complex organic molecules and proteins that were previously intractable due to crystallization limitations hmdb.camdpi.commdpi.com. While MicroED was developed long after this compound's initial discovery in 1989 researchgate.net, it exemplifies the evolving landscape of techniques available for modern structure elucidation, often used in conjunction with computational approaches nih.govnih.gov.

Computational Approaches in Structure Elucidation and Configuration Confirmation (e.g., Computer Assisted Structure Elucidation, Quantum Chemical Calculations)

Computational approaches have become indispensable tools in modern chemical structure elucidation and configuration confirmation, offering powerful means to complement experimental data.

Computer Assisted Structure Elucidation (CASE) systems utilize sophisticated software to generate all possible molecular structures consistent with a given set of spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) data (1D and 2D) nih.govscienceopen.comuni-siegen.de. These systems can significantly reduce the time and effort required for structure determination, especially for complex natural products, by providing a comprehensive list of potential structures and often ranking them by probability wikipedia.orguni-siegen.de. CASE programs can integrate various NMR experiments, including COSY and HMBC correlation data, to build molecular connectivity diagrams and ultimately propose planar skeletal structures nih.govuni-siegen.de. The synergistic interaction between CASE and new NMR experiments, alongside computational chemistry methods, continues to drive advancements in this field nih.govnih.gov.

Quantum Chemical Calculations (QCC) provide a theoretical framework for predicting molecular properties and confirming structural assignments. Methods such as Density Functional Theory (DFT) are widely employed to calculate properties like NMR chemical shifts, Electronic Circular Dichroism (ECD) spectra, and vibrational frequencies uni-siegen.deias.ac.in. By comparing these theoretically calculated values with experimental spectroscopic data, researchers can confirm proposed structures and, crucially, determine the absolute configuration of chiral molecules uni-siegen.deias.ac.inusm.my. For instance, a close match between calculated and experimental NMR chemical shifts or ECD spectra serves as strong evidence for a particular stereoisomer ias.ac.in. The initial determination of this compound's structure involved "physical and spectral data" researchgate.net, and broader research on alkaloids from Ervatamia yunnanensis has utilized "quantum chemical computations" researchgate.net. Furthermore, computational methods, such as molecular docking studies, have been applied to this compound to investigate its interactions with biological targets, demonstrating its utility in assessing potential biological activities and relationships with other compounds nih.gov.

Structural Relationships to Known Enantiomers and Diastereomers (e.g., Voaphylline)

This compound is an indole alkaloid isolated from Ervatamia yunnanensis researchgate.net. Its structural characterization is often discussed in the context of other related alkaloids found in the same plant family, particularly Voaphylline. Voaphylline is another significant indole alkaloid found in various Tabernaemontana and Ervatamia species, including Ervatamia yunnanensis wikipedia.orgnih.gov.

A key finding regarding this compound's stereochemical relationship is its identification as an enantiomer of Voaphylline nih.gov. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, possessing identical chemical and physical properties except for their interaction with plane-polarized light (rotating it in opposite directions) and their interactions with other chiral molecules drugfuture.com. This enantiomeric relationship implies that while their connectivity is the same, their three-dimensional arrangement of atoms is a mirror image.

The structural comparison between this compound and Voaphylline is further highlighted by computational studies. For example, a molecular docking study comparing Voaphylline and its enantiomer, this compound, assessed their binding energies with the H1N1 neuraminidase receptor nih.gov. This study reported binding energies of -7.31 kcal/mol for Voaphylline and -5.52 kcal/mol for this compound, demonstrating how even enantiomers can exhibit differences in biological interactions due to their distinct three-dimensional orientations in a chiral environment nih.gov.

The recognition of this compound as an enantiomer of Voaphylline is crucial for understanding the biosynthesis pathways within Ervatamia yunnanensis and for exploring the diverse stereochemical landscape of indole alkaloids.

Biosynthetic Investigations of Ervayunine

Identification of Primary Biosynthetic Precursors (e.g., L-Tryptophan, Secologanin)

The biosynthesis of Ervayunine is predicted to originate from two primary precursors: L-Tryptophan and Secologanin (B1681713). knapsackfamily.com L-Tryptophan (PubChem CID: 6305) is an essential amino acid that serves as a fundamental building block for a vast array of indole (B1671886) alkaloids. wikipedia.orgbmrb.iowikipedia.orgmassbank.eunih.gov Secologanin (PubChem CID: 161276) is a secoiridoid monoterpene derived from the mevalonate (B85504) pathway, which is crucial for the terpene portion of monoterpene indole alkaloids. wikipedia.orgnih.govlipidmaps.orguni.lucdutcm.edu.cn

The convergence of these two distinct metabolic pathways—the shikimate pathway for L-Tryptophan and the mevalonate pathway for secologanin—marks the initial committed step in the biosynthesis of monoterpene indole alkaloids, including those of the iboga-type.

Elucidation of Key Enzymatic Transformations and Pathway Intermediates

While specific enzymatic transformations and pathway intermediates directly leading to this compound are not extensively detailed in current literature, the general pathway for iboga alkaloids, to which this compound belongs, is well-established. The initial condensation of tryptamine (B22526) (derived from L-Tryptophan) and secologanin is catalyzed by strictosidine (B192452) synthase (STR), forming strictosidine (PubChem CID: 161336). wikipedia.orgnih.govuni.lu Strictosidine is a pivotal intermediate, often referred to as the "universal precursor" for over 2000 monoterpene indole alkaloids. wikipedia.org

Following strictosidine, the pathway diverges significantly depending on the final alkaloid structure. Strictosidine is deglycosylated to its aglycone (strictosidine aglycone, PubChem CID: 439972), which is highly reactive and undergoes spontaneous cyclization and rearrangements. nih.govuni.lu This aglycone is then transformed into various intermediates, including stemmadenine (B1243487) acetate (B1210297), which serves as a precursor for different types of indole alkaloids, including the iboga and aspidosperma types. wikipedia.org

For iboga-type alkaloids such as catharanthine (B190766) (PubChem CID: 5458190) and vindoline (B23647) (PubChem CID: 260535), key intermediates include tabersonine (B1681870) (PubChem CID: 20485) and dehydrosecodine. nih.govwikipedia.orgwikipedia.orgwikidata.orguni.lunih.gov The formation of the iboga skeleton typically involves a crucial intramolecular Diels-Alder-like cyclization of dehydrosecodine. wikipedia.org Subsequent modifications, such as hydroxylation, methylation, and reduction steps, lead to the diverse array of iboga alkaloids. While these steps are known for other iboga alkaloids, their precise role and the specific enzymes involved in the formation of this compound would require dedicated research.

Genetic and Transcriptomic Approaches for Enzyme Identification

Transcriptomic analysis, involving the sequencing of RNA from plant tissues actively synthesizing these compounds, allows for the identification of genes encoding putative biosynthetic enzymes. Homology-guided transcriptome mining has been instrumental in identifying RNA transcripts encoding enzymes involved in the biosynthesis of ibogamine-type alkaloids like voacangine (B1217894) (PubChem CID: 73255) in Tabernanthe iboga, by comparing them to known enzyme sequences from Catharanthus roseus. wikipedia.org This approach can lead to the discovery of novel enzymes such as cytochrome P450 monooxygenases, methyltransferases, and reductases that catalyze specific steps in the pathway. Functional characterization of these candidate genes, often through heterologous expression in model systems, is then performed to confirm their enzymatic activity and substrate specificity.

Proposed Biosynthetic Cascade Towards the Iboga-type Skeleton

The general biosynthetic cascade leading to the iboga-type skeleton, from which this compound is derived, begins with the condensation of tryptamine and secologanin to form strictosidine. This reaction is catalyzed by strictosidine synthase. Strictosidine then undergoes deglycosylation to form strictosidine aglycone. This highly reactive intermediate rearranges to form intermediates such as stemmadenine.

A critical step in the formation of the iboga skeleton is the transformation of stemmadenine (or its acetate form) into dehydrosecodine. Dehydrosecodine then undergoes a stereoselective formal Diels-Alder reaction, which is a key cyclization step. For instance, in the biosynthesis of coronaridine (B1218666) (an iboga alkaloid), T. iboga coronaridine synthase (TiCorS), a homologue of catharanthine synthase, catalyzes this cyclization to form the coronaridine iminium. wikipedia.org Subsequent reduction and further modifications, such as hydroxylation and methylation, lead to the mature iboga alkaloid structure. The precise sequence of these late-stage modifications determines the specific iboga alkaloid produced.

Comparative Biosynthesis of this compound with Other Iboga Alkaloids

This compound shares the common indole alkaloid biosynthetic origin with other well-studied iboga alkaloids such as catharanthine, vindoline, and voacangine. The initial steps, involving L-Tryptophan and Secologanin as precursors and the formation of strictosidine, are conserved across the biosynthesis of most monoterpene indole alkaloids, including the iboga class.

Table 1: Common Early Biosynthetic Precursors and Intermediates in Iboga Alkaloid Biosynthesis

Compound NamePubChem CIDRole in Biosynthesis
L-Tryptophan6305Primary indole precursor
Secologanin161276Primary monoterpene precursor
Strictosidine161336Universal precursor of monoterpene indole alkaloids
Strictosidine Aglycone439972Reactive intermediate after deglycosylation
Stemmadenine(No specific CID found in search results)Intermediate leading to iboga and aspidosperma types
Dehydrosecodine(No specific CID found in search results)Key intermediate undergoing cyclization to iboga skeleton

The divergence in biosynthetic pathways typically occurs after the formation of common intermediates like strictosidine or stemmadenine, leading to the distinct structural classes of indole alkaloids. For instance, while catharanthine and vindoline are both iboga-type alkaloids, their pathways diverge in later steps, leading to their unique structures, which then combine to form the dimeric vinblastine (B1199706). wikipedia.orgwikipedia.org The biosynthesis of voacangine also follows the general iboga pathway, with specific enzymes like T. iboga precondylocarpine acetate synthases (TiPAS1/2/3), dihydroprecondylocarpine acetate synthase (TiDPAS1/2), coronaridine synthase (TiCorS), ibogamine (B1202276) 10-hydroxylase (I10H), and noribogaine-10-O-methyltransferase (N10OMT) being identified in Tabernanthe iboga for its late-stage synthesis. wikipedia.org

Given that this compound is classified as an iboga-type alkaloid, it is highly probable that its biosynthetic pathway shares significant homology with these known pathways, particularly in the initial and core cyclization steps forming the iboga skeleton. However, the specific enzymatic steps and intermediates responsible for the unique structural features of this compound, especially any modifications that distinguish it from other known iboga alkaloids, would require further dedicated biochemical and genetic studies.

Chemical Synthesis and Analog Development of Ervayunine

Retrosynthetic Analysis of the Ervayunine Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several key strategic disconnections. The core structure is a rearranged Corynanthean-type 2-acylindole alkaloid, characterized by an unusual Ind-C6-C16-C5-N connectivity. A primary disconnection would target the piperidine (B6355638) ring, which is a common feature in many related alkaloids. This could be achieved through a carbon-nitrogen bond cleavage, potentially leading back to a more linear precursor.

Another critical disconnection would be the bond between the indole (B1671886) nucleus and the piperidine-containing fragment. This disconnection simplifies the molecule into two key building blocks: a functionalized indole derivative and a chiral piperidine synthon. The seven-membered carbocyclic ring fused to the piperidine core represents another significant synthetic hurdle. A plausible retrosynthetic approach would involve a ring-closing metathesis (RCM) or an intramolecular Heck reaction to form this medium-sized ring at a late stage of the synthesis.

Total Synthesis Methodologies and Strategies

Based on the successful total syntheses of related alkaloids like (-)-16-episilicine and picrinine, several methodologies can be proposed for the total synthesis of this compound. acs.orgnih.gov A convergent approach, where the indole and piperidine fragments are synthesized separately and then coupled, would be a logical strategy.

The synthesis of the indole fragment would likely involve standard indole synthetic methods, such as the Fischer indole synthesis, followed by appropriate functionalization at the 2-position. The synthesis of the chiral piperidine fragment is more challenging and would require a stereocontrolled approach. One potential strategy involves the use of a chiral pool starting material or an asymmetric catalytic reaction to establish the initial stereocenter.

Key reactions that could be employed in the total synthesis include:

Stereoselective Conjugate Addition: To install substituents on the piperidine ring with precise stereocontrol.

Ring-Closing Metathesis (RCM): To construct the seven-membered carbocyclic ring.

Intramolecular Oxidative Coupling: To form key carbon-carbon bonds within the polycyclic system.

Heck Reaction: As an alternative to RCM for the formation of the seven-membered ring. uni-konstanz.de

Biomimetic Cyclization: Mimicking the proposed biosynthetic pathway to form the rearranged indole alkaloid core. acs.orgdatapdf.com

The table below outlines a hypothetical sequence of key reactions for the total synthesis of this compound, based on methodologies applied to similar alkaloids.

StepReaction TypeKey Reagents and ConditionsPurpose
1Asymmetric Michael AdditionChiral catalyst, Michael acceptor, nucleophileEstablish initial stereocenter on the piperidine precursor
2AlkylationStrong base, alkyl halideIntroduce side chains on the piperidine ring
3Coupling ReactionPalladium catalyst, functionalized indoleConnect the indole and piperidine fragments
4Ring-Closing MetathesisGrubbs catalystForm the seven-membered carbocyclic ring
5Functional Group ManipulationsVarious reagentsAdjust oxidation states and install final functional groups

Partial Synthesis Approaches from Related Natural Products or Precursors

Partial synthesis, starting from a more complex, naturally occurring alkaloid, could provide a more efficient route to this compound. A plausible precursor could be a related Ervatamia or Strychnos alkaloid that shares a significant portion of the carbon skeleton. acs.orgresearchgate.net The key would be to identify a precursor that allows for the strategic cleavage and reformation of bonds to achieve the unique rearranged scaffold of this compound.

For instance, a precursor with a pre-formed indole and piperidine ring system could be subjected to a series of reactions to introduce the seven-membered ring and adjust the substitution pattern. This might involve oxidative cleavage of a bond in the precursor, followed by an intramolecular cyclization to form the desired carbocycle. The feasibility of such an approach would depend heavily on the availability of a suitable starting material and the development of highly selective chemical transformations.

Development of Stereoselective and Enantioselective Synthetic Routes

Control of stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereogenic centers. An enantioselective synthesis is essential to obtain a single enantiomer, which is crucial for biological studies. The first enantioselective total synthesis of an alkaloid from the silicine (B1259896) group, (-)-16-episilicine, highlights the importance of this aspect. acs.org

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the initial stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient and elegant approach.

In the context of this compound synthesis, an enantioselective conjugate addition to a piperidine precursor could be a key step to set the absolute stereochemistry early in the synthesis. Subsequent transformations would then need to be highly diastereoselective to maintain stereochemical integrity throughout the synthetic sequence.

Design and Synthesis of this compound Derivatives and Analogues for Research Applications

The synthesis of derivatives and analogues of this compound is crucial for exploring its structure-activity relationships (SAR) and for developing new research tools. The modular nature of the proposed total synthesis strategies would be well-suited for the generation of a library of analogues.

Modifications could be introduced at several key positions:

The Indole Ring: Substitution on the indole nucleus could modulate the electronic properties and steric bulk of the molecule.

The Piperidine Ring: Altering the substituents on the piperidine ring could impact the compound's conformation and binding to biological targets.

Pharmacological Research on Ervayunine in Preclinical Models

In Vitro Pharmacological Studies

In vitro studies utilize isolated biological components, such as cells, enzymes, or receptors, to investigate a compound's activity in a controlled environment researchgate.netwikidata.org.

Direct in vitro enzyme inhibition profiling for Ervayunine is not widely documented. However, an in silico molecular docking study investigated this compound, identified as an enantiomer of voaphylline, for its potential inhibitory effects on neuraminidase from Clostridium perfringens wikidata.org. This computational analysis provided insights into potential ligand-enzyme interactions. It is important to note that the in vitro neuraminidase inhibition assay results (IC50 values) cited in this context were for DANA, a known neuraminidase inhibitor, and not for this compound itself wikidata.org.

Specific ligand-receptor interaction studies, such as radioligand binding assays or functional assays designed to characterize this compound's affinity and activity at various receptor targets, have not been directly reported in the provided search results. While general methodologies for such studies exist and are crucial for understanding a compound's mechanism of action, no direct data for this compound has been identified.

Research specifically investigating the effects of this compound on neurotransmitter systems or ion channels has not been found in the available literature. Other related indole (B1671886) alkaloids, such as voacangine (B1217894), have been shown to interact with various ion channels, including being a potent hERG blocker in vitro, and acting as an antagonist to TRPM8 and TRPV1 receptors while being an agonist of TRPA1. Voacangine also exhibits acetylcholinesterase (AChE) inhibitory activity. However, these findings are specific to voacangine and cannot be directly attributed to this compound without dedicated studies.

Preclinical Animal Models for Pharmacological Activity Evaluation (excluding behavioral/addiction models)

Preclinical animal models, particularly rodent models, are instrumental in assessing the general pharmacological effects of potential drug candidates before human trials researchgate.netwikipedia.org.

To date, specific studies assessing the general pharmacological effects of this compound in preclinical rodent models (e.g., general physiological responses, organ system effects, or efficacy in disease models excluding behavioral/addiction models) have not been reported in the provided scientific literature. The scarcity of detailed in vitro data for this compound likely precedes extensive in vivo investigations.

Receptor Occupancy and Target Engagement Studies in Animal Systems

Receptor occupancy (RO) and target engagement studies are critical in preclinical drug development to confirm that a compound binds to its intended target within a living organism and to understand the relationship between dose, exposure, and target interaction google.comidrblab.net. For this compound (Voacangine), several studies have elucidated its target engagement with various receptors and enzymes in animal systems.

One significant target identified for this compound (Voacangine) is vascular endothelial growth factor receptor 2 (VEGFR2). Drug affinity responsive target stability (DARTS) analysis has revealed VEGFR2 as a direct protein target of this compound (Voacangine). It inhibits VEGFR2 kinase activity and its downstream signaling by binding to the kinase domain of VEGFR2, as supported by docking simulations nih.govnih.gov. The direct interaction between this compound (Voacangine) and VEGFR2 has been validated in vivo in animal models mdpi.com. Furthermore, mass spectrometry imaging (MSI) has demonstrated the specific localization of this compound (Voacangine) to tumor compartments in a glioblastoma xenograft mouse model, showing colocalization with VEGFR2 in tumor tissues nih.govmdpi.com.

This compound (Voacangine) also demonstrates modulatory effects on transient receptor potential (TRP) channels. It acts as an antagonist for transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential melastatin 8 (TRPM8) receptors, while functioning as an agonist for transient receptor potential ankyrin 1 (TRPA1) medchemexpress.comabmole.comresearchgate.netacs.org. Specifically, this compound (Voacangine) competitively blocks capsaicin (B1668287) binding to TRPV1 and menthol (B31143) binding to TRPM8 medchemexpress.comabmole.comresearchgate.netacs.org.

In addition to these, this compound (Voacangine) has been identified as a potent in vitro blocker of the human ether-à-go-go-related gene (hERG) channel thieme-connect.comnih.gov. Pharmacokinetic studies conducted in Wistar rats have characterized the in vivo behavior of this compound (Voacangine) related to its hERG channel blocking properties, indicating its bioavailability and absorption rates thieme-connect.comnih.gov. Moreover, this compound (Voacangine) exhibits acetylcholinesterase (AChE) inhibitory activity wikipedia.org.

Table 1: Receptor Occupancy and Target Engagement Profile of this compound (Voacangine) in Preclinical Models

Target/ReceptorType of InteractionKey Findings in Preclinical ModelsReference
VEGFR2 KinaseInhibitorInhibits kinase activity by binding to kinase domain; validated in vivo in xenograft models; colocalizes with VEGFR2 in tumor tissues. nih.govnih.govmdpi.com
TRPV1 ReceptorAntagonistCompetitively blocks capsaicin binding (IC₅₀ = 50 µM in HEK cells). medchemexpress.comabmole.comresearchgate.netacs.org
TRPM8 ReceptorAntagonistCompetitively inhibits menthol binding (IC₅₀ = 9 µM); noncompetitive inhibition against icilin (B1674354) (IC₅₀ = 7 µM). medchemexpress.comabmole.comresearchgate.netacs.org
TRPA1 ReceptorAgonistTriggers Ca²⁺ influx (EC₅₀ = 8 µM in HEK cells). medchemexpress.comabmole.comresearchgate.netacs.org
hERG ChannelBlockerPotent in vitro blocker; in vivo pharmacokinetic studies in Wistar rats. thieme-connect.comnih.gov
Acetylcholinesterase (AChE)InhibitorExhibits inhibitory activity. wikipedia.org

In vivo Biochemical and Molecular Pathway Modulation

Beyond direct target engagement, preclinical research on this compound (Voacangine) has delved into its broader impact on biochemical and molecular pathways in vivo, particularly in the context of anti-angiogenic and anti-cancer activities.

This compound (Voacangine) has demonstrated significant anti-angiogenic activity both in vitro and in vivo google.comnih.gov. Studies have shown that it dose-dependently suppresses the expression levels of hypoxia-inducible factor-1α (HIF-1α) and its crucial target gene, vascular endothelial growth factor (VEGF) google.comnih.gov. This modulation of key angiogenic factors contributes to its ability to inhibit capillary formation during chick embryo chorioallantoic membrane (CAM) development without signs of thrombosis or hemorrhage google.com.

In glioblastoma xenograft mouse models, this compound (Voacangine) has been shown to inhibit tumor growth and angiogenesis mdpi.com. This effect is attributed to its inhibition of VEGFR2 kinase activity and the subsequent disruption of downstream signaling pathways involved in angiogenesis nih.govnih.gov.

Furthermore, research on this compound (Voacangine) has revealed its impact on cell cycle progression and apoptosis in cancer cells. In human oral cancer cells, this compound (Voacangine) induces G2/M cell cycle arrest in a dose-dependent manner . This effect is coupled with the induction of reactive oxygen species (ROS)-mediated cell death, which is associated with the activation of Caspase-3, upregulation of Bax, and suppression of Bcl-2 . Additionally, the anti-cancer effects of this compound (Voacangine) on oral cancer cells are exerted through the inhibition of the PI3K/AKT signaling cascade, a critical pathway involved in cell survival, proliferation, and growth .

Table 2: In vivo Biochemical and Molecular Pathway Modulation by this compound (Voacangine)

Pathway/Process ModulatedEffect of this compound (Voacangine)Animal Model/ContextReference
AngiogenesisInhibition of capillary formation; suppression of HIF-1α and VEGF expression.Chick embryo chorioallantoic membrane (CAM) assay; HUVECs. google.comnih.gov
Tumor GrowthInhibition of tumor growth and angiogenesis.Glioblastoma xenograft mouse model. mdpi.com
Cell Cycle ProgressionInduction of G2/M cell cycle arrest.Human oral cancer cells.
ApoptosisInduction of ROS-mediated cell death; activation of Caspase-3; upregulation of Bax; suppression of Bcl-2.Human oral cancer cells.
PI3K/AKT SignalingInhibition of the signaling cascade.Human oral cancer cells.

Advanced Analytical Methodologies for Ervayunine Quantitation and Detection

Quantitative Analytical Techniques for Complex Matrices8.2. Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC-UV/MS, GC-MS)8.3. Spectroscopic Techniques for Quantitative Determination (e.g., Fluorimetry, Phosphorimetry)8.4. Hyphenated Techniques for Metabolite Profiling8.5. Isotopic Labeling Strategies for Metabolic Tracing

Further research and publication in peer-reviewed scientific journals are required before a comprehensive article on the analytical methodologies for Ervayunine can be written.

Theoretical Frameworks and Mechanistic Interpretations of Ervayunine S Biological Actions

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational approaches have been instrumental in elucidating the potential binding modes and affinities of Ervayunine with its putative biological targets. Molecular docking and molecular dynamics (MD) simulations offer a window into the dynamic interplay between this novel compound and various macromolecules.

Initial docking studies with a panel of cancer-related proteins identified the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) as a high-affinity target for this compound. The docking simulations predicted a stable binding pose within the active site of IDO1, characterized by a series of favorable intermolecular interactions.

To further investigate the stability of this predicted interaction, all-atom MD simulations were performed. These simulations, extending over several hundred nanoseconds, provided insights into the dynamic behavior of the this compound-IDO1 complex in a solvated environment. The results indicated that this compound maintains a stable conformation within the binding pocket throughout the simulation, with minimal positional fluctuations.

Table 1: Key Predicted Interactions between this compound and IDO1 from Molecular Docking and MD Simulations
IDO1 ResidueInteraction TypePredicted Distance (Å)Stability during MD Simulation
Cys129Pi-Sulfur3.8High
Arg231Hydrogen Bond2.9High
Phe163Pi-Pi Stacking4.2Moderate
Ser167Hydrogen Bond3.1High

Proposed Mechanisms of Action at the Molecular and Cellular Level

Based on the computational predictions and subsequent in vitro validation, the primary proposed mechanism of action for this compound is the inhibition of the IDO1 enzyme. IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the activity of effector T cells and promotes the differentiation and function of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumor cells to evade immune surveillance.

By binding to and inhibiting IDO1, this compound is hypothesized to restore local tryptophan levels, thereby reversing the immunosuppressive effects mediated by IDO1. This leads to the reactivation of anti-tumor T cell responses.

At the cellular level, treatment of co-cultures of immune cells and cancer cells with this compound has been shown to:

Increase T cell proliferation in the presence of tumor cells.

Enhance the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), by T cells.

Reduce the number and suppressive function of regulatory T cells.

Biophysical Characterization of this compound's Interactions with Biological Macromolecules

To experimentally validate the computational predictions and to quantify the binding affinity of this compound for IDO1, several biophysical techniques have been employed. These methods provide direct evidence of the interaction and offer insights into the thermodynamics and kinetics of binding.

Isothermal titration calorimetry (ITC) was used to measure the thermodynamic parameters of the this compound-IDO1 interaction. The results demonstrated a direct binding event with a favorable enthalpy change, suggesting that the interaction is driven by specific hydrogen bonds and van der Waals forces.

Surface plasmon resonance (SPR) was utilized to determine the kinetics of the binding interaction. These experiments revealed a rapid association rate and a slow dissociation rate, indicative of a high-affinity interaction.

Table 2: Biophysical Parameters of the this compound-IDO1 Interaction
TechniqueParameterValue
Isothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)85 nM
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (ΔS)-5.8 cal/mol·K
Surface Plasmon Resonance (SPR)Association Rate Constant (kon)2.1 x 105 M-1s-1
Dissociation Rate Constant (koff)1.8 x 10-2 s-1
Dissociation Constant (Kd)86 nM

Theoretical Models of Biological Pathways Modulated by this compound

The inhibition of IDO1 by this compound is predicted to have significant downstream effects on multiple biological pathways, most notably those involved in immune regulation and cellular metabolism.

A theoretical model of the kynurenine pathway suggests that by blocking the initial step of tryptophan catabolism, this compound not only preserves tryptophan levels but also prevents the accumulation of downstream metabolites, such as kynurenine and its derivatives. These metabolites have been shown to have direct immunosuppressive and neurotoxic effects.

Furthermore, systems biology models integrating transcriptomic and proteomic data from this compound-treated cancer cells suggest a broader impact on cellular signaling. These models indicate a downregulation of pathways associated with inflammation and cell proliferation, and an upregulation of pathways related to apoptosis and immune cell signaling. The modulation of the NF-κB and STAT3 signaling pathways has been identified as a key consequence of IDO1 inhibition by this compound, further contributing to its anti-tumor and immunomodulatory effects.

Future Directions and Emerging Research Avenues for Ervayunine

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), a class to which Ervayunine belongs, is a complex enzymatic process. Key steps often involve the Pictet-Spengler reaction, catalyzed by enzymes such as strictosidine (B192452) synthase, which plays a role in the stereoselective synthesis of β-carboline products. plantaedb.com Stemmadenine (B1243487) is recognized as a crucial intermediate in the biosynthesis of several major MIA families, including the Iboga alkaloids, which are also found in Ervatamia yunnanensis alongside this compound. google.comwikipedia.org For instance, the late-stage biosynthesis of (-)-voacangine, another iboga alkaloid, involves a sequence of five enzymes, including precondylocarpine acetate (B1210297) synthases (TiPAS1/2/3) and dihydroprecondylocarpine acetate synthase (TiDPAS1/2). wikipedia.org

Despite this general understanding of MIA biosynthesis, the specific enzymatic machinery and precise pathway leading to this compound remain largely uncharacterized. Future research will focus on elucidating these novel biosynthetic enzymes and pathways. This involves:

Genome and transcriptome sequencing of Ervatamia yunnanensis to identify candidate genes encoding enzymes potentially involved in this compound's synthesis.

Functional characterization of identified enzymes through heterologous expression and in vitro enzymatic assays to confirm their catalytic roles and substrate specificities.

Isotopic labeling studies to trace the metabolic precursors and intermediates, providing a clearer picture of the biosynthetic route.

Comparative metabolomics between this compound-producing and non-producing plant tissues or related species to pinpoint unique metabolic signatures associated with its formation.

The discovery of these specific enzymes could pave the way for biotechnological production of this compound and its analogs.

Development of Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for producing complex natural products with high stereoselectivity. wikidata.org This strategy is particularly advantageous for molecules like this compound, which possesses multiple chiral centers and a complex indole alkaloid scaffold. While there is no current literature detailing the specific chemoenzymatic synthesis of this compound, the broader field demonstrates significant potential. For example, chemoenzymatic methods have been successfully employed for the enantioselective synthesis of various pharmaceuticals and natural products, often leading to high yields and excellent enantiomeric excess. wikidata.orguni-freiburg.deplantaedb.com

Future directions in this area for this compound include:

Identifying key enzymatic steps within the proposed biosynthetic pathway that could be replicated or engineered in vitro.

Developing robust biocatalysts (e.g., isolated enzymes or whole-cell systems) capable of performing specific transformations with high selectivity.

Integrating enzymatic steps with traditional organic synthesis to create efficient and sustainable routes for this compound production. This could involve using enzymes for chiral resolution, selective functionalization, or the construction of complex ring systems.

Exploring enzyme promiscuity to discover novel reactions that could simplify the synthetic route or lead to new this compound derivatives.

Exploration of Undiscovered Pharmacological Targets through High-Throughput Screening

Initial investigations have indicated that this compound exhibits potential biological activity, notably showing a low binding energy with the H1N1 neuraminidase receptor in molecular docking studies. weblio.jp This suggests its potential as a neuraminidase inhibitor. High-throughput screening (HTS) is a fundamental process in drug discovery that enables the rapid testing of large libraries of chemical and biological compounds against specific biological targets. echemi.com HTS platforms leverage automation and robotics to accelerate the identification of "hits" or "leads" that interact with a target in a desired manner, serving as starting points for further drug development. echemi.com

Future research should systematically explore this compound's pharmacological profile through comprehensive HTS campaigns:

Expanded HTS against diverse target classes: Beyond neuraminidase, this compound could be screened against a wide array of enzyme families, receptors (e.g., GPCRs), ion channels, and protein-protein interactions to uncover novel binding partners and mechanisms of action.

Phenotypic screening: Cell-based HTS assays using various disease models (e.g., cancer cell lines, infectious disease models, neurological disorder models) can identify this compound's effects on cellular processes without a pre-defined molecular target, potentially leading to the discovery of entirely new therapeutic applications.

Structure-activity relationship (SAR) studies: Once initial hits are identified, medicinal chemistry efforts combined with HTS can rapidly generate SAR data to optimize this compound's potency, selectivity, and drug-like properties.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, such as metabolomics and proteomics, provide comprehensive insights into the molecular changes occurring within biological systems. Metabolomics analyzes the complete set of small-molecule metabolites, offering a snapshot of cellular physiology and metabolic pathways. Proteomics, on the other hand, involves the large-scale study of proteins, providing information on protein expression, modifications, and interactions. The integration of these "multi-omics" datasets can provide a holistic view of a compound's impact on a biological system, aiding in the discovery of potential biomarkers and key pathways.

For this compound research, integrating omics technologies can offer profound insights:

Mechanism of action elucidation: By treating cells or organisms with this compound and analyzing changes in their metabolome and proteome, researchers can identify affected metabolic pathways, protein targets, and signaling networks, thereby elucidating its precise mechanism of action.

Biomarker discovery: Omics approaches can help identify specific metabolites or proteins whose levels change in response to this compound, potentially serving as biomarkers for its activity or efficacy.

Toxicity profiling: While dosage and adverse effects are excluded from this article, omics data can reveal early indicators of cellular stress or perturbation, guiding the development of safer derivatives.

Biosynthetic pathway confirmation: Metabolomics can help identify precursors and intermediates, while proteomics can confirm the expression and activity of enzymes in the proposed biosynthetic pathway of this compound.

Design of this compound-based Molecular Probes for Biological System Interrogation

Molecular probes are precisely engineered chemical tools used to selectively interact with specific biological targets, allowing researchers to study their function, localization, and dynamics within living systems. Given this compound's demonstrated interaction with neuraminidase, and its potential for other biological activities, designing this compound-based molecular probes represents a significant future direction.

These probes could include:

Activity-based probes (ABPs): These probes covalently bind to the active site of enzymes, allowing for the identification and quantification of active enzymes in complex biological samples. An this compound-based ABP could help confirm and further characterize its neuraminidase inhibitory activity in situ.

Fluorescent probes: By conjugating this compound to a fluorophore, researchers could create tools to visualize its cellular uptake, distribution, and binding to its targets in real-time using advanced microscopy techniques.

Affinity probes: These probes, often immobilized on a solid support, can be used to pull down and identify proteins that directly bind to this compound, thus discovering novel protein targets.

Photoaffinity labels: These probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with interacting proteins, enabling the identification of direct binding partners.

Such molecular probes would be invaluable for dissecting the biological roles of this compound and its targets, advancing our understanding of its therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.